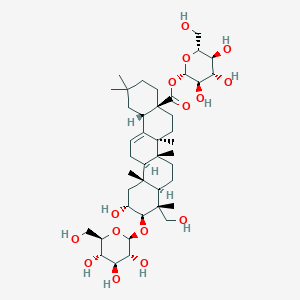

Lucyoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Lucéoside B est un saponoside triterpénoïde extrait du fruit de Luffa cylindrica, communément appelé courge éponge. Ce composé a retenu l'attention en raison de ses propriétés anti-inflammatoires significatives. Il inhibe la production de médiateurs inflammatoires via les voies du facteur nucléaire-κB et de la protéine activatrice-1 dans les macrophages activés .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Lucéoside B implique l'extraction du fruit de Luffa cylindrica. Le processus comprend généralement les étapes suivantes :

Extraction : Le fruit est séché et réduit en poudre, puis extrait à l'aide de solvants tels que le méthanol ou l'éthanol.

Purification : L'extrait est ensuite soumis à des techniques chromatographiques pour isoler le Lucéoside B.

Méthodes de production industrielle : La production industrielle du Lucéoside B suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de la chromatographie liquide haute performance (CLHP) est courante pour garantir la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le Lucéoside B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.

Réduction : Les réactions de réduction peuvent modifier la structure triterpénoïde.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de dérivés.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d'acyle.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Lucéoside B, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

Le Lucéoside B a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des saponosides triterpénoïdes.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de l'inflammation.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, du cancer et d'autres affections.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et de compléments alimentaires

5. Mécanisme d'action

Le Lucéoside B exerce ses effets en inhibant la phosphorylation et la dégradation de l'IκBα, en empêchant la translocation nucléaire de p65 et en supprimant l'activité transcriptionnelle du facteur nucléaire-κB. Il diminue également la phosphorylation de JNK1/2, ERK1/2 et p38, réduisant l'activité transcriptionnelle de la protéine activatrice-1. Ces actions entraînent collectivement la suppression de médiateurs pro-inflammatoires tels que la synthase d'oxyde nitrique inductible, l'interleukine-6 et la protéine chimioattractante des monocytes-1 .

Composés similaires :

- Ilexoside XLVIII

- Asperosaponoside VI

- Araloside VII

- Hedéracoside D

- Polygalasaponoside E

Comparaison : Le Lucéoside B est unique en raison de son inhibition spécifique des voies du facteur nucléaire-κB et de la protéine activatrice-1. Bien que d'autres composés similaires puissent également présenter des propriétés anti-inflammatoires, l'inhibition double voie par le Lucéoside B offre un spectre plus large d'effets anti-inflammatoires .

Applications De Recherche Scientifique

Lucyoside B has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.

Industry: Utilized in the development of anti-inflammatory drugs and health supplements

Mécanisme D'action

Lucyoside B exerts its effects by inhibiting the phosphorylation and degradation of IκBα, preventing the nuclear translocation of p65, and suppressing nuclear factor-κB transcriptional activity. It also decreases the phosphorylation of JNK1/2, ERK1/2, and p38, reducing the transcriptional activity of activator protein-1. These actions collectively result in the suppression of pro-inflammatory mediators such as inducible nitric oxide synthase, interleukin-6, and monocyte chemoattractant protein-1 .

Comparaison Avec Des Composés Similaires

- Ilexoside XLVIII

- Asperosaponin VI

- Araloside VII

- Hederacoside D

- Polygalasaponin E

Comparison: Lucyoside B is unique due to its specific inhibition of both nuclear factor-κB and activator protein-1 pathways. While other similar compounds may also exhibit anti-inflammatory properties, the dual pathway inhibition by this compound provides a broader spectrum of anti-inflammatory effects .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(53)57-35-32(52)30(50)28(48)24(18-44)55-35)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)56-34-31(51)29(49)27(47)23(17-43)54-34/h7,21-35,43-52H,8-19H2,1-6H3/t21-,22+,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUILGDNVKPMVIA-QDZACNFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)